molecular formula C13H23N3O2S B10888097 N-cycloheptyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-cycloheptyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10888097
M. Wt: 285.41 g/mol
InChI Key: AAHXCNAPTFOZOK-UHFFFAOYSA-N
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Description

N~4~-CYCLOHEPTYL-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-CYCLOHEPTYL-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the condensation of appropriate hydrazines with diketones or their equivalents. One common method includes the reaction of cycloheptyl hydrazine with ethyl acetoacetate under acidic conditions, followed by sulfonation using sulfonyl chlorides . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the use of transition-metal catalysts and photoredox reactions to enhance efficiency and selectivity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~4~-CYCLOHEPTYL-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include various substituted pyrazoles and sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N~4~-CYCLOHEPTYL-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N4-CYCLOHEPTYL-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N~4~-Cyclohexyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
  • N~4~-Cyclopentyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

N~4~-CYCLOHEPTYL-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its larger cycloheptyl group, which can influence its steric and electronic properties. This can result in different biological activities and reactivity compared to its smaller analogs .

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

N-cycloheptyl-1-ethyl-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H23N3O2S/c1-3-16-11(2)13(10-14-16)19(17,18)15-12-8-6-4-5-7-9-12/h10,12,15H,3-9H2,1-2H3

InChI Key

AAHXCNAPTFOZOK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2CCCCCC2)C

Origin of Product

United States

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